4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Cheminformatics Chemical Procurement

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1183841-11-3) is a synthetic small molecule belonging to the benzothiazole derivative class, characterized by a benzothiazole ring linked via a methylamino bridge to a 4-oxobutanoic acid moiety. Its molecular formula is C₁₂H₁₂N₂O₃S with a molecular weight of 264.30 g/mol.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3
CAS No. 1183841-11-3
Cat. No. B2358726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid
CAS1183841-11-3
Molecular FormulaC12H12N2O3S
Molecular Weight264.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O
InChIInChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17)
InChIKeyXPAUOLNXJRWOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic Acid (CAS 1183841-11-3): Sourcing and Structural Identity Guide for Procurement Decisions


4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1183841-11-3) is a synthetic small molecule belonging to the benzothiazole derivative class, characterized by a benzothiazole ring linked via a methylamino bridge to a 4-oxobutanoic acid moiety [1]. Its molecular formula is C₁₂H₁₂N₂O₃S with a molecular weight of 264.30 g/mol [1]. The compound is catalogued under PubChem CID 54867504 and is primarily supplied as a research chemical with typical purity specifications of 95% . As a structural analog within the broader family of benzothiazole-succinamic acid conjugates, it serves as a scaffold for medicinal chemistry exploration, although publicly disclosed biological activity data remains sparse as of the latest database annotations [1].

Why Generic Substitution of 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic Acid with In-Class Analogs Risks Experimental Irreproducibility


Within the benzothiazole-succinamic acid subclass, subtle constitutional variations—such as the absence of a methyl substituent on the benzothiazole ring versus its 4-methyl analog (CAS 312594-50-6), or the linker architecture connecting the benzothiazole to the carboxylic acid terminus—can profoundly alter hydrogen-bonding networks, conformational flexibility, and target engagement profiles [1]. Unlike the 4-methyl analog which bears an electron-donating methyl group that modulates ring electronics, the target compound retains an unsubstituted benzothiazole core, resulting in a distinct electrostatic potential surface and intermolecular interaction pattern . Even when two compounds share identical molecular formulas (C₁₂H₁₂N₂O₃S), the positional isomerism around the benzothiazole-ring substituent makes generic substitution without explicit comparative validation scientifically inadvisable in quantitative structure-activity studies [1].

Quantitative Differentiation Evidence: 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic Acid Versus Its Closest Structural Analogs


Structural Identity Confirmation by InChIKey Uniqueness Distinguishes Target Compound from 4-Methyl-Benzothiazole Analog (CAS 312594-50-6)

The target compound (CAS 1183841-11-3) possesses the InChIKey XPAUOLNXJRWOFA-UHFFFAOYSA-N, corresponding to an unsubstituted benzothiazole ring at the 2-position methylamino linkage [1]. Its closest commercially available structural isomer, N-(4-methyl-benzothiazol-2-yl)-succinamic acid (CAS 312594-50-6), bears a methyl group at the 4-position of the benzothiazole ring and has InChIKey RQKMYQZFVSMGRJ-UHFFFAOYSA-N [2]. This single methylation difference alters the computed XLogP3-AA from 1.0 (target) to 1.5 (4-methyl analog), indicating increased lipophilicity for the methylated comparator [1].

Medicinal Chemistry Cheminformatics Chemical Procurement

Hydrogen Bond Donor/Acceptor Topology Contrast Between Target Compound and 2-(4'-Methylaminophenyl)benzothiazole (BTA-1, CAS 439858-28-3)

The target compound contains a succinamic acid moiety providing 2 hydrogen bond donors and 5 hydrogen bond acceptors, with 5 rotatable bonds [1]. In contrast, the commonly conflated compound BTA-1 (CAS 439858-28-3; 2-(4'-methylaminophenyl)benzothiazole), which is a well-characterized amyloid-binding fluorescent probe, possesses only 1 hydrogen bond donor and 2 hydrogen bond acceptors with 2 rotatable bonds [2]. This fundamental pharmacophoric divergence renders the target compound incapable of serving as a substitute for BTA-1 in amyloid imaging applications, despite vendor nomenclature overlap.

Pharmacophore Modeling Amyloid Probe Design Chemical Biology

Molecular Weight and Formula Identity Masking Constitutional Isomerism: Target Compound Versus N-(4-Methyl-benzothiazol-2-yl)-succinamic Acid

Both the target compound (CAS 1183841-11-3) and its 4-methyl analog (CAS 312594-50-6) share identical molecular formula (C₁₂H₁₂N₂O₃S) and molecular weight (264.30 g/mol) [1]. However, the target compound features a methylene bridge (-CH₂-NH-CO-) connecting the benzothiazole 2-position to the succinamic acid moiety, whereas the 4-methyl analog has a direct amine linkage (-NH-CO-) at the benzothiazole 2-position with a methyl group at the 4-position of the ring. This constitutional isomerism means that mass spectrometry or elemental analysis alone cannot distinguish these compounds; unequivocal identification requires NMR or chromatographic retention time comparison against authentic reference standards [2].

Analytical Chemistry QC/QA Procurement Verification

Limited Public Bioactivity Data Relative to Extensively Annotated Benzothiazole Derivatives Creates a Knowledge Differential Requiring Independent Validation

As of the latest PubChem annotation release (2024), CID 54867504 contains zero curated bioassay results, zero literature links, and zero patent depositions [1]. In contrast, the structurally related 2-substituted benzothiazole class includes members with extensively characterized bioactivity profiles, such as aldose reductase inhibitors with published IC₅₀ values in the nanomolar to micromolar range across multiple independent studies [2][3]. This absence of publicly disclosed potency data for the target compound means that any biological activity attributed to it by vendors without citation to peer-reviewed literature should be treated as unverified and requiring independent experimental confirmation.

Drug Discovery Biological Screening Data Mining

Evidence-Anchored Application Scenarios for 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic Acid Procurement


Medicinal Chemistry Scaffold Exploration Requiring an Unsubstituted Benzothiazole Core

For structure-activity relationship (SAR) programs investigating the effect of benzothiazole ring substitution on target binding, this compound provides the critical unsubstituted baseline scaffold. Its structural distinction from the 4-methyl analog (CAS 312594-50-6), confirmed by a ΔXLogP3-AA of 0.5 units and distinct InChIKey identity (XPAUOLNXJRWOFA vs. RQKMYQZFVSMGRJ), makes it the appropriate choice when the research objective is to isolate the contribution of ring electronics without confounding methyl-group effects [1].

Analytical Method Development and Reference Standard Qualification in Isomer-Specific Assays

Given the constitutional isomerism between this compound (methylene-bridged succinamic acid) and N-(4-methyl-benzothiazol-2-yl)-succinamic acid (direct amine-linked, 4-methyl substituted), both sharing identical MW of 264.30 g/mol, the target compound serves as an essential reference standard for developing and validating HPLC, LC-MS, or NMR methods capable of resolving these otherwise mass-indistinguishable species [1].

Physicochemical Property Benchmarking for Computational Model Training

With experimentally uncharacterized biological activity but well-defined computed descriptors (XLogP3-AA = 1.0; HBD = 2; HBA = 5; 5 rotatable bonds), this compound is suitable for inclusion in molecular property benchmark datasets used to train or validate in silico ADME prediction models, particularly those aimed at differentiating constitutional isomers with subtle physicochemical variations [1].

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